An In-depth Technical Guide to 3-Methylisoxazole-5-carbaldehyde: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 3-Methylisoxazole-5-carbaldehyde: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds. 3-Methylisoxazole-5-carbaldehyde, a key derivative, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering valuable insights for researchers engaged in drug discovery and organic synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | [3][4] |
| Molecular Weight | 111.10 g/mol | [3][4] |
| CAS Number | 70753-36-5 | [3] |
| Physical State | Solid | |
| SMILES | Cc1cc(C=O)on1 |
Synthesis of 3-Methylisoxazole-5-carbaldehyde: A Strategic Approach
The synthesis of 3-methylisoxazole-5-carbaldehyde can be approached through several established methods for isoxazole ring formation. A common and effective strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-Methylisoxazole-5-carbaldehyde.
Experimental Protocol
Step 1: In situ generation of acetonitrile hydroximoyl chloride.
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To a solution of acetaldoxime in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add N-chlorosuccinimide (NCS) portion-wise at room temperature.
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The reaction mixture is stirred for a period to ensure complete formation of the hydroximoyl chloride intermediate. The choice of a chlorinated solvent should be avoided to prevent side reactions.
Step 2: [3+2] Cycloaddition with propargyl alcohol.
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To the freshly prepared solution of acetonitrile hydroximoyl chloride, a solution of propargyl alcohol in the same solvent is added.
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A non-nucleophilic base, such as triethylamine (TEA), is then added dropwise to promote the in-situ formation of the nitrile oxide and subsequent cycloaddition. The exothermicity of the reaction should be managed by controlling the rate of addition.
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The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent. The crude (3-methylisoxazol-5-yl)methanol is then purified by column chromatography.
Step 3: Oxidation to 3-Methylisoxazole-5-carbaldehyde.
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The purified (3-methylisoxazol-5-yl)methanol is dissolved in a suitable solvent like dichloromethane (DCM).
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A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), is added to the solution. These reagents are chosen to selectively oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
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The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel or celite to remove the oxidant byproducts, and the solvent is removed under reduced pressure to yield the desired 3-methylisoxazole-5-carbaldehyde.
Chemical Reactivity: A Hub for Molecular Diversification
The chemical reactivity of 3-methylisoxazole-5-carbaldehyde is dominated by the electrophilic nature of the aldehyde group and the inherent properties of the isoxazole ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a gateway for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.
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Oxidation: The aldehyde can be readily oxidized to the corresponding 3-methylisoxazole-5-carboxylic acid using various oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is a valuable intermediate for the synthesis of amides and esters.
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Reduction: The aldehyde can be reduced to (3-methylisoxazol-5-yl)methanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can be further functionalized.
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Wittig Reaction: The Wittig reaction provides a powerful tool for converting the aldehyde into an alkene. By reacting 3-methylisoxazole-5-carbaldehyde with a variety of phosphorus ylides, a wide range of vinyl-substituted isoxazoles can be synthesized. This reaction is particularly useful for creating carbon-carbon double bonds with control over stereochemistry.
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Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form the corresponding amines. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
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Knoevenagel Condensation: The aldehyde can participate in Knoevenagel condensation with active methylene compounds, such as malonates or cyanoacetates, in the presence of a base to form α,β-unsaturated systems.
Caption: Key reactions of the aldehyde group in 3-Methylisoxazole-5-carbaldehyde.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the range of δ 9.5-10.5 ppm. The proton on the isoxazole ring (C4-H) should appear as a singlet around δ 6.0-7.0 ppm. The methyl group (CH₃) protons at the C3 position will likely be a singlet at approximately δ 2.0-2.5 ppm.
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¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the aldehyde group in the downfield region, typically around δ 180-190 ppm. The carbons of the isoxazole ring are expected to resonate in the aromatic region (δ 100-170 ppm). The methyl carbon should appear in the upfield region, around δ 10-20 ppm.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically observed in the range of 1690-1740 cm⁻¹. Other characteristic peaks would include C-H stretching of the aldehyde proton (around 2720 and 2820 cm⁻¹), C=N and C=C stretching vibrations of the isoxazole ring (around 1400-1600 cm⁻¹), and N-O stretching (around 900-1400 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (111.10 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the isoxazole ring.
Applications in Drug Discovery and Development
The isoxazole nucleus is a key component in numerous approved drugs, highlighting its importance in pharmaceutical research.[1][2] 3-Methylisoxazole-5-carbaldehyde, as a functionalized isoxazole, is a valuable starting material for the synthesis of novel drug candidates. Its aldehyde group allows for the facile introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR). For instance, the reductive amination of this aldehyde with different amines can lead to a library of isoxazole-containing compounds with potential applications as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The synthesis of isoxazole-based sulfonamides, a class of compounds with known antibacterial activity, can also be envisioned starting from this intermediate.[8]
Conclusion
3-Methylisoxazole-5-carbaldehyde is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its aldehyde group make it an attractive building block for the construction of complex molecules with diverse biological activities. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its key chemical transformations, and its potential applications. As the demand for novel therapeutic agents continues to grow, the strategic use of such versatile intermediates will undoubtedly play a crucial role in the future of drug discovery.
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